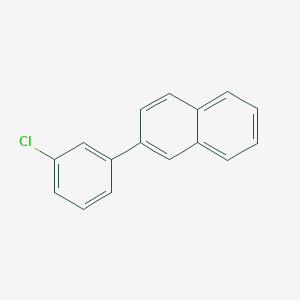

2-(3-Chlorophenyl)naphthalene

Description

Overview of Aryl Naphthalene (B1677914) Compounds in Organic Chemistry and Materials Science

Aryl naphthalene derivatives are of considerable interest in organic synthesis and materials science. In organic chemistry, they often serve as crucial intermediates in the synthesis of more complex molecules, including natural products and biologically active compounds. evitachem.comgoogle.com The naphthalene unit, a fused two-ring aromatic system, provides a larger and more polarizable platform compared to a simple benzene (B151609) ring, which can influence the properties of the final products. nih.gov In materials science, the rigid and planar structure of the naphthalene core, combined with the electronic characteristics of the aryl substituents, makes these compounds candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Significance of Monochlorophenyl Substitution in Naphthalene Systems for Advanced Chemical Research

The introduction of a monochlorophenyl group onto a naphthalene scaffold, as seen in 2-(3-Chlorophenyl)naphthalene, significantly impacts the molecule's physicochemical properties and reactivity. The chlorine atom, being an electronegative and polarizable halogen, can alter the electron density distribution within the aromatic system, influencing its intermolecular interactions and reactivity in chemical transformations. rsc.org The position of the chlorine atom on the phenyl ring (ortho, meta, or para) and the point of attachment to the naphthalene core (1- or 2-position) further fine-tunes these properties, leading to a diverse range of potential applications. For instance, the presence of a chloro-substituent can be a key feature in the design of molecules with specific biological activities or desired material properties. rsc.org

Current Research Landscape and Key Areas for Investigation on this compound

While extensive research exists for the broader class of aryl naphthalenes, specific and detailed research focused exclusively on this compound is limited in publicly available literature. However, based on the study of closely related compounds, several key areas for investigation can be identified.

A primary area of interest is its role as a synthetic intermediate. The structure of this compound lends itself to further functionalization. The chloro-substituent can be a site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of other functional groups to build more complex molecular architectures. tcichemicals.comthieme-connect.comresearchgate.net The naphthalene and phenyl rings can also undergo further substitution reactions.

The synthesis of this compound itself is a relevant research topic. A common and efficient method for the synthesis of 2-arylnaphthalenes is the Suzuki-Miyaura cross-coupling reaction between a naphthalene boronic acid or ester and an aryl halide, or vice versa. acs.org For instance, the reaction of 2-naphthylboronic acid with 1-bromo-3-chlorobenzene, catalyzed by a palladium complex, would be a plausible route to obtain this compound. The characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. rsc.org

Given that many naphthalene derivatives exhibit interesting photophysical properties, another avenue of research for this compound would be the investigation of its fluorescence and phosphorescence characteristics. The substitution pattern and the presence of the heavy chlorine atom could influence its emission properties, making it a potential candidate for studies in molecular photonics or as a component in fluorescent probes.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1088963-98-7 | chemsrc.com |

| Molecular Formula | C₁₆H₁₁Cl | nih.gov |

| Molecular Weight | 238.71 g/mol | nih.gov |

| Melting Point | 65-66 °C | sorbonne-universite.fr |

| Boiling Point | 378.9±11.0 °C | sorbonne-universite.fr |

Structure

3D Structure

Properties

Molecular Formula |

C16H11Cl |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)naphthalene |

InChI |

InChI=1S/C16H11Cl/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |

InChI Key |

BEJQLRUCDJWXJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 3 Chlorophenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled. Due to the limited availability of direct experimental data for 2-(3-chlorophenyl)naphthalene, the following discussion will reference data from a closely related analogue, 2-chloro-6-(3-chlorophenyl)naphthalene, to predict and interpret the expected spectral features. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene (B1677914) and chlorophenyl rings will show distinct chemical shifts based on their electronic environment and proximity to the chloro-substituent and the other aromatic ring.

For the analogous compound, 2-chloro-6-(3-chlorophenyl)naphthalene, the reported ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz shows several key signals. rsc.org A singlet at 8.00 ppm can be attributed to a proton in a highly deshielded environment on the naphthalene ring. rsc.org A multiplet observed between 7.86-7.83 ppm likely corresponds to three protons from both the naphthalene and chlorophenyl rings. rsc.org Another multiplet in the range of 7.74-7.69 ppm is assigned to two protons, while a doublet at 7.59-7.57 ppm and a multiplet at 7.43-7.37 ppm are attributed to the remaining aromatic protons. rsc.org The coupling patterns (singlets, doublets, multiplets) arise from the spin-spin interactions between neighboring non-equivalent protons and are crucial for assigning specific protons to their positions on the aromatic rings.

Based on these findings for a similar structure, the ¹H NMR spectrum of this compound would be expected to show a similar distribution of signals, with the absence of the additional chlorine on the naphthalene ring leading to some shifts in the proton resonances.

Table 1: Predicted ¹H NMR Data for this compound based on the analogue 2-chloro-6-(3-chlorophenyl)naphthalene rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Inferred Proton Environment |

| ~8.0 | s | 1H | Naphthalene ring proton |

| ~7.8 | m | 3H | Naphthalene and chlorophenyl ring protons |

| ~7.7 | m | 2H | Naphthalene and chlorophenyl ring protons |

| ~7.6 | d | 1H | Naphthalene ring proton |

| ~7.4 | m | 3H | Chlorophenyl ring protons |

Note: This is a predicted spectrum and actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom. libretexts.org

In the case of 2-chloro-6-(3-chlorophenyl)naphthalene, the ¹³C NMR spectrum recorded in CDCl₃ at 100 MHz displays a multitude of signals corresponding to the various carbon atoms in the molecule. rsc.org The chemical shifts for this analogue are reported at 142.51, 137.44, 134.82, 133.36, 131.97, 131.79, 130.12, 129.78, 129.02, 127.78, 127.54, 127.46, 127.42, 126.40, 126.30, 125.85, and 125.47 ppm. rsc.org The carbons directly attached to the chlorine atom and the carbons at the point of linkage between the two rings are expected to have distinct chemical shifts. Quaternary carbons, those not bonded to any protons, often show weaker signals.

For this compound, a similar number of signals would be anticipated, with variations in chemical shifts due to the different substitution pattern. The carbon attached to the chlorine atom on the phenyl ring would exhibit a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound based on the analogue 2-chloro-6-(3-chlorophenyl)naphthalene rsc.org

| Chemical Shift (δ) ppm | Inferred Carbon Environment |

| ~142 | Quaternary carbon (point of ring linkage) |

| ~137 | Quaternary carbon (point of ring linkage) |

| ~134 | Carbon attached to chlorine |

| ~133-125 | Aromatic CH and quaternary carbons |

Note: This is a predicted spectrum and actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically on adjacent carbon atoms. This would be invaluable in tracing the connectivity of protons within the naphthalene and chlorophenyl rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking protons on one ring to carbons on the other, confirming the connectivity of the two aromatic systems in this compound.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of every proton and carbon in the molecule can be achieved.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The specific pattern of these bands can be indicative of the substitution pattern on the aromatic rings. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. Out-of-plane C-H bending vibrations, which are also found in the fingerprint region (900-675 cm⁻¹), are highly characteristic of the substitution pattern of the aromatic rings and would provide further structural confirmation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. The symmetric "ring-breathing" mode of the phenyl and naphthalene rings would be expected to give a strong Raman signal. The C-Cl bond, being relatively non-polar, may also show a noticeable Raman peak. Aromatic C-H stretching vibrations would also be present. Comparing the FTIR and Raman spectra can provide a more complete vibrational analysis of the molecule, as some vibrations may be strong in one technique and weak or absent in the other.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems. The absorption of ultraviolet and visible light by this compound provides insights into its electronic transitions and the nature of its chromophores.

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic system. The naphthalene and chlorophenyl moieties act as the primary chromophores. The extended conjugation resulting from the linkage of these two aromatic rings influences the energy of these transitions. In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption maximum (λmax). libretexts.org

The electronic transitions in naphthalene derivatives are well-studied, with characteristic bands often labeled as ¹Lₐ, ¹Lₑ, and ¹Bₑ. The substitution pattern and the nature of the substituent can significantly affect the positions and intensities of these bands. dtu.dk For this compound, the covalent linkage between the naphthalene and chlorophenyl rings allows for electronic communication, resulting in a spectrum that is a composite of the two chromophores with modifications due to their interaction. The presence of the chlorine atom, an auxochrome, can also subtly influence the absorption spectrum through its inductive and mesomeric effects.

| Compound | λmax (nm) | **Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) ** | Solvent |

| Naphthalene | 220 | - | - |

| Anthracene | 250 | - | - |

| Tetracene | 280 | - | - |

| Benzoic acid | 230 | - | - |

| Cinnamic acid | ~270-280 | - | - |

This table presents typical UV absorption maxima for related conjugated systems to provide context for the expected absorption of this compound. The specific λmax for the title compound would require experimental determination. libretexts.org

Solvatochromism describes the change in the position, and sometimes intensity, of a UV-Vis absorption band as a function of solvent polarity. nih.gov This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. Molecules with a significant change in dipole moment upon photoexcitation typically exhibit strong solvatochromism. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization is a common method.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is a characteristic feature. chemguide.co.uk This is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.org For this compound, potential fragmentations could involve the cleavage of the bond between the two aromatic rings or the loss of the chlorine atom. A related compound, 2-chloro-6-(3-chlorophenyl)naphthalene, shows a base peak at m/z 272, corresponding to the molecular ion, and significant fragments at m/z 236 (loss of HCl) and m/z 202 (loss of the chlorophenyl group). rsc.org

| m/z | Relative Intensity (%) | Proposed Fragment |

| 274 | 65.7 | [M+2]⁺ |

| 273 | 17.0 | [M+1]⁺ |

| 272 | 100.0 | [M]⁺ |

| 236 | 9.6 | [M - HCl]⁺ |

| 202 | 50.9 | [M - C₆H₄Cl]⁺ |

This table is based on the fragmentation pattern of the related compound 2-chloro-6-(3-chlorophenyl)naphthalene and serves as a predictive model for this compound. rsc.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would be the first step in this analysis. doi.org

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

This table represents the type of data that would be obtained from an X-ray crystallographic study of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to validate the empirical formula. For this compound (C₁₆H₁₁Cl), the theoretical elemental composition can be calculated and compared with experimental values. A close agreement between the calculated and found values provides strong evidence for the compound's purity and proposed formula. ptfarm.plderpharmachemica.com

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | - | - |

| Hydrogen (H) | - | - |

| Chlorine (Cl) | - | - |

This table illustrates the format for presenting elemental analysis data. The theoretical values would be calculated based on the molecular formula C₁₆H₁₁Cl.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing it within mixtures. rsc.org

In an HPLC analysis, the compound would be separated from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram. nih.gov A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, providing further confirmation of its identity. chromatographyonline.com

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for purity assessment, particularly for volatile compounds. rsc.org The retention time in the GC provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its structure and molecular weight.

| Technique | Column | Mobile/Carrier Gas | Detection | Purity (%) |

| HPLC | - | - | UV/DAD | >95 |

| GC | - | - | FID/MS | >95 |

This table provides a general outline of the data obtained from chromatographic purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound and its isomers, GC-MS provides crucial information regarding purity, molecular weight, and fragmentation patterns, which aids in unequivocal structure confirmation.

The progress of synthesis reactions to produce phenylnaphthalenes is often monitored by gas chromatography. rsc.org In a typical laboratory setting, GC-MS is employed to confirm the structure and purity of the synthesized compounds. evitachem.com

The mass spectrum of 2-chloro-6-(3-chlorophenyl)naphthalene shows a distinct molecular ion peak cluster. rsc.org The base peak is observed at an m/z of 272, which corresponds to the molecular ion [M]+. rsc.org Due to the presence of two chlorine atoms, characteristic isotopic peaks [M+2] and [M+4] are also prominent. The observed m/z values and their relative intensities provide a fingerprint for the compound's identification. rsc.org

Key Fragmentation Data for 2-chloro-6-(3-chlorophenyl)naphthalene: rsc.org

m/z 272 [M]+: Represents the molecular ion (100.0% relative intensity).

m/z 274 [M+2]: Shows a significant intensity (65.7%) due to the presence of two ³⁷Cl isotopes. rsc.org

m/z 236: Corresponds to the loss of a chlorine atom. rsc.org

m/z 202: Represents the loss of both chlorine atoms, resulting in the biphenylnaphthalene cation. rsc.org

The table below summarizes the significant peaks in the mass spectrum of the related compound, 2-chloro-6-(3-chlorophenyl)naphthalene. rsc.org

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 272 | 100.0 | [M]+ (Molecular Ion) |

| 274 | 65.7 | [M+2] |

| 236 | 9.6 | [M-Cl]+ |

| 202 | 50.9 | [M-2Cl]+ |

Gel Permeation Chromatography (GPC) (e.g., for polymeric derivatives)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for characterizing the molecular weight distribution of polymers. resolvemass.cawarwick.ac.uk This method separates molecules based on their size or hydrodynamic volume, making it ideal for analyzing polymeric materials derived from or incorporating the this compound structure. resolvemass.cabiorizon.eu GPC analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. resolvemass.ca

While GPC is not typically used for small molecules like this compound itself, it is crucial for the analysis of polymers that may be synthesized using this or similar structures as monomers or functional units. For instance, novel polymers containing azo and ether groups have been synthesized through the oxidative polycondensation of monomers derived from 2-amino-4-chlorophenyl phenyl ether and 2,7-dihydroxynaphthalene. scispace.com The molecular weight and distribution of these polymers were successfully evaluated using GPC. scispace.com

In another study, multilayer 3D chiral polymers were synthesized using naphthalene-containing precursors. nih.gov GPC analysis of these polymers provided detailed information about their molecular weight characteristics. For a polymer incorporating naphthalene units, the analysis revealed a weight-average molecular weight (Mw) of 115,453 g/mol , a number-average molecular weight (Mn) of 33,934 g/mol , and a polydispersity index (PDI) of 3.402. nih.gov A higher PDI value suggests a broad distribution of molecular weights, which is characteristic of polymers synthesized via step-growth polymerization. nih.gov

The data in the table below illustrates typical results obtained from the GPC analysis of polymeric materials containing structural units related to this compound.

| Polymer Type | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Azo-ether polymer with chlorophenyl and dihydroxynaphthalene units (P1) | 1,114 | 1,190 | 1.044 | scispace.com |

| Azo-ether polymer with chlorophenyl and dihydroxynaphthalene units (P2) | 4,003 | 25,019 | 6.249 | scispace.com |

| Multilayer 3D chiral polymer with naphthalene units | 33,934 | 115,453 | 3.402 | nih.gov |

Computational and Theoretical Chemistry of 2 3 Chlorophenyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a way to model molecular systems and predict their properties with a high degree of accuracy. For a molecule like 2-(3-Chlorophenyl)naphthalene, these calculations can reveal details about its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to determine the optimized geometry and electronic structure of molecules in their ground state. By applying a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium structure of this compound can be calculated. This would provide precise bond lengths, bond angles, and dihedral angles between the naphthalene (B1677914) and 3-chlorophenyl rings. The electronic structure analysis would yield information on the distribution of electrons within the molecule, highlighting the influence of the chlorine substituent on the aromatic system.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-C bond length (Naphthalene) | ~1.36 - 1.42 Å |

| C-C bond length (Phenyl) | ~1.39 - 1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-C inter-ring bond length | ~1.49 Å |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a DFT calculation.

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which are crucial for predicting the molecule's UV-Visible absorption spectrum. The analysis would reveal the nature of the electronic excitations, such as π-π* transitions, and how they are influenced by the molecular structure.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating electron delocalization and its contribution to molecular stability. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the hyperconjugative and charge transfer interactions within this compound. This would shed light on the stability endowed by the delocalized π-electron system across the naphthalene and phenyl rings.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. FMO analysis for this compound would map the spatial distribution of these orbitals, identifying the regions most likely to act as electron donors (HOMO) and acceptors (LUMO).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from an FMO analysis.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Energy (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from such calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The electronegative chlorine atom and the π-systems of the aromatic rings would significantly influence the shape and features of the MEP surface, thereby guiding the understanding of its intermolecular interactions.

Analysis of Noncovalent Interactions via Reduced Density Gradient (RDG)

Noncovalent interactions (NCIs) are dominant forces in the stabilization of molecular conformations and the formation of condensed-phase structures. The Reduced Density Gradient (RDG) method is a powerful computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on electron density (ρ) and its gradient. bohrium.comunam.mx The analysis generates 3D plots where isosurfaces are colored to distinguish the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). mdpi.com

For this compound, an RDG analysis would reveal several key noncovalent interactions:

Steric Repulsion: A reddish-colored, disc-shaped isosurface would be expected between the two aromatic rings, specifically in the region of the ortho-hydrogen atoms (H-1 on the naphthalene ring and H-2'/H-6' on the phenyl ring). This indicates steric hindrance that forces the molecule to adopt a non-planar conformation.

C-H···π Interactions: Weak attractive interactions between the hydrogen atoms of one ring and the π-electron cloud of the other are possible and would appear as small, faint green patches.

Halogen Interactions: The chlorine atom can participate in weak non-covalent interactions. In a condensed phase or in the presence of other molecules, an RDG analysis could identify potential halogen bonds or other dipole-related interactions involving the C-Cl bond.

Computational studies on polychlorinated biphenyls (PCBs) have successfully used NCI methods to characterize intramolecular and intermolecular interactions, confirming the presence of both weak hydrogen bonds and significant van der Waals forces that dictate their structure and binding capabilities. mdpi.comnih.gov A similar analysis for this compound would provide a detailed map of the forces governing its three-dimensional structure.

Conformational Analysis and Rotational Energy Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the naphthalene and chlorophenyl rings. The key parameter is the dihedral angle (φ) between the planes of the two aromatic systems. The molecule's preferred conformation represents a balance between two opposing effects: π-conjugation, which favors a planar structure (φ = 0°) to maximize orbital overlap, and steric hindrance, which favors a twisted structure to minimize repulsion between atoms on adjacent rings. nih.gov

For most biaryl systems without bulky ortho-substituents, the ground state is a non-planar, twisted conformation. nih.gov The rotational energy profile typically shows two maxima: one at the planar conformation (φ = 0°), due to steric clashes of the ortho-hydrogens, and a second, often slightly different, barrier at the perpendicular conformation (φ = 90°), where π-conjugation is completely lost. comporgchem.com

While specific data for this compound is not available, data from related compounds provide a reliable estimate. For unsubstituted 2-phenylnaphthalene (B165426), the rotational potential curve has maxima at the planar and perpendicular configurations, with calculated barriers of approximately 8.7–9.2 kJ·mol⁻¹ and 7.8–8.6 kJ·mol⁻¹, respectively. nist.gov The chlorine atom at the meta-position in this compound is not expected to significantly increase the steric hindrance, so its rotational barrier should be of a similar magnitude. Its primary influence would be electronic, subtly altering the charge distribution across the phenyl ring.

| Compound | Barrier at 0° (kJ·mol⁻¹) | Barrier at 90° (kJ·mol⁻¹) | Equilibrium Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Biphenyl | ~8.0 | ~8.3 | ~43.4 | nih.govcomporgchem.com |

| 2-Phenylnaphthalene | ~8.7 | ~8.6 | Not Specified | nist.gov |

Strain Energy and Steric Effects in Aromatic Systems

Strain energy in biaryl systems like this compound arises from the deviation from an idealized planar geometry. This strain is predominantly due to steric repulsion between atoms that are forced into close proximity. In this molecule, the main source of steric strain occurs between the hydrogen atoms on the ortho positions of the interconnecting bond: specifically, the hydrogen at the C1 position of the naphthalene ring and the hydrogens at the C2' and C6' positions of the phenyl ring. canterbury.ac.nz

Because the substituents (a hydrogen and a chlorine atom) on the phenyl ring are not in the ortho-positions, the steric hindrance is moderate compared to systems with bulky ortho-groups (e.g., 2,2'-disubstituted biphenyls), which can have rotational barriers high enough to allow for the isolation of stable atropisomers. researchgate.net For this compound, the steric strain is sufficient to prevent free rotation and enforce a twisted ground state, but it is not large enough to create a high barrier to interconversion between enantiomeric conformers at room temperature. researchgate.net The rigidity of the fused naphthalene ring system can contribute to slightly higher steric strains compared to analogous alkyl-benzene structures. canterbury.ac.nz The phenyl ring itself can also be a source of steric hindrance that influences molecular self-organization and packing in the condensed phase. nih.govnih.govresearchgate.net

Tautomeric Forms and Energetic Stability

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov This phenomenon is prevalent in molecules containing functional groups that can act as both proton donors and acceptors, such as hydroxyl (-OH), amino (-NH2), or imino (=NH) groups, often adjacent to a π-system (e.g., keto-enol tautomerism). nih.govunifr.ch

The molecular structure of this compound consists solely of aromatic carbon-carbon and carbon-hydrogen bonds, along with a single carbon-chlorine bond. It lacks any labile protons or functional groups capable of participating in proton transfer. Therefore, tautomerism is not a relevant chemical concept for this compound. No stable tautomeric forms of this compound are expected to exist under normal conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation for this compound would provide a dynamic picture of its behavior, revealing information that is inaccessible from static quantum chemical calculations.

A typical MD simulation would involve:

System Setup: Placing a model of this compound into a simulation box, often filled with a solvent like water or an organic solvent to mimic solution-phase behavior.

Force Field Application: Assigning a force field (a set of parameters and equations describing the potential energy of the system) to all atoms. The force field governs bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions.

Simulation: Solving Newton's equations of motion for the system over a series of small time steps (typically femtoseconds), generating a trajectory that describes how the positions and velocities of atoms evolve. elifesciences.org

From the resulting trajectory, several properties could be analyzed:

Conformational Dynamics: The simulation would show the molecule dynamically twisting and flexing, allowing for the calculation of the probability distribution of the central dihedral angle and the rate of interconversion between different conformations.

Solvation Structure: The arrangement of solvent molecules around the solute could be analyzed to understand solvation shells and preferential interactions.

Transport Properties: In larger-scale simulations, properties like diffusion coefficients could be estimated.

MD simulations are particularly valuable for understanding how the molecule interacts with a complex environment, such as a biological membrane or a polymer matrix. nih.gov

Photophysical Properties and Optoelectronic Characterization of 2 3 Chlorophenyl Naphthalene

Fluorescence and Luminescence Studies

Extensive searches of scientific literature and chemical databases did not yield specific experimental or computational data on the fluorescence and luminescence properties of 2-(3-Chlorophenyl)naphthalene. While the photophysical characteristics of the parent naphthalene (B1677914) molecule and various other derivatives are well-documented, dedicated studies on the 2-(3-chlorophenyl) substituted variant appear to be unavailable in the public domain. The introduction of a chlorophenyl group at the 2-position of the naphthalene core is expected to influence its electronic and photophysical behavior; however, without empirical data, any discussion remains speculative.

Emission Spectra and Wavelength Maxima

No experimentally determined or theoretically calculated emission spectra or wavelength maxima for this compound have been reported in the reviewed literature. To characterize this property, the compound would need to be synthesized and subjected to spectrofluorometric analysis. Such an analysis would reveal the wavelengths at which the molecule emits light after excitation, providing insight into its electronic structure and excited state energy levels.

Fluorescence Quantum Yields and Efficiencies

There is no available data concerning the fluorescence quantum yields or efficiencies of this compound. The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Its determination would require experimental measurements comparing the fluorescence intensity of this compound to a standard with a known quantum yield.

Excited State Lifetimes

Information on the excited state lifetimes of this compound is not present in the current scientific literature. The excited-state lifetime is the average duration the molecule spends in the excited state before returning to the ground state. This parameter is typically measured using time-resolved fluorescence spectroscopy and is crucial for understanding the dynamics of the excited state.

Stokes Shift Analysis and Energy Dissipation Mechanisms

A Stokes shift analysis for this compound cannot be performed as no absorption and emission data are available. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the extent of structural relaxation in the excited state and the nature of the solvent-fluorophore interactions. Without spectral data, the energy dissipation mechanisms of the excited state remain uncharacterized.

Excited State Dynamics and Intramolecular Processes

There is a lack of specific research on the excited state dynamics and intramolecular processes of this compound. Understanding these phenomena would require sophisticated spectroscopic techniques, such as transient absorption spectroscopy, to probe the various decay pathways of the excited states.

Singlet and Triplet State Characterization

A detailed characterization of the singlet and triplet excited states of this compound has not been reported. Such a characterization would involve determining the energies, geometries, and lifetimes of these states through a combination of experimental measurements and quantum chemical calculations. This information is fundamental to understanding the photochemistry and photophysics of the molecule.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a fundamental process in molecules that possess both an electron-donating and an electron-accepting group linked by a π-conjugated system. mdpi.com Following photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. In the this compound molecule, the naphthalene moiety can serve as the electron donor, while the chlorophenyl group functions as the electron acceptor.

Upon absorbing light, the molecule transitions to a locally excited (LE) state. In polar solvents, this LE state can relax into a more stable ICT state. rsc.org This transition is due to the stabilization of the highly polar ICT state by the surrounding polar solvent molecules. The rate of this charge transfer can be extremely fast, often comparable to the reorientation time of the solvent. rsc.org The presence of an ICT state is often characterized by a significant Stokes shift and a dependence of the fluorescence emission spectrum on the solvent's polarity. In donor-acceptor derivatives of naphthalene, the investigation of these ICT states is crucial for understanding their photophysical properties. rsc.org The efficiency of ICT can be influenced by the molecular structure; for instance, replacing conventional donor groups with an aziridine (B145994) ring has been shown to suppress twisted intramolecular charge transfer, leading to enhanced brightness and photostability in other fluorophore families. nih.gov

Intramolecular Proton Transfer Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton moves from a donor to an acceptor site within the same molecule after electronic excitation. This process typically requires the presence of a pre-existing intramolecular hydrogen bond, commonly found in molecules containing functional groups like hydroxyl or amino groups in proximity to a proton-accepting site, such as a nitrogen or oxygen atom.

The molecular structure of this compound lacks the necessary functional groups—a proton-donating group and a proton-accepting group positioned to form an intramolecular hydrogen bond. Therefore, ESIPT is not an anticipated photophysical pathway for this compound. Its excited-state behavior is primarily governed by other processes, such as intramolecular charge transfer and fluorescence decay.

Chromic Phenomena in Naphthalene Derivatives

Chromic phenomena involve a reversible change in the color of a compound in response to an external stimulus. Several naphthalene derivatives are known to exhibit such properties, which are of great interest for applications in sensors and molecular switches. researchgate.netwikipedia.org

Solvatochromism: Solvent-Dependent Spectral Shifts

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. wikipedia.org This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation, which is characteristic of ICT states. For donor-acceptor systems like substituted naphthalenes, an increase in solvent polarity typically stabilizes the polar excited ICT state more than the less polar ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. rsc.org

This effect is observed in many naphthalene derivatives. researchgate.netresearchgate.net For example, the fluorescence spectra of 3- and 4-amino-1,8-naphthalimides are strongly dependent on solvent polarity, showing large Stokes shifts and a color change from blue in nonpolar solvents to yellow-orange in polar solvents. rsc.org While specific data for this compound is not available, a similar positive solvatochromism is expected due to its donor-acceptor character.

Table 1: Representative Data for Solvatochromism Studies This interactive table illustrates the type of data collected in solvatochromism experiments for a hypothetical naphthalene derivative.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 320 | 380 | 5287 |

| Toluene | 2.38 | 322 | 395 | 6211 |

| Dichloromethane | 8.93 | 325 | 430 | 8584 |

| Acetonitrile | 37.5 | 328 | 480 | 11494 |

Thermochromism: Temperature-Induced Spectral Changes

Thermochromism is a reversible change in a substance's color with temperature. This can be due to changes in molecular conformation, aggregation, or equilibrium between different species. Similar to photochromism, specific functional groups are generally required to induce significant thermochromic activity. Some Schiff base derivatives of naphthalene show thermochromic properties. researchgate.net For this compound, any thermochromic effects would likely be subtle and related to minor conformational changes rather than a distinct color change.

Nonlinear Optical (NLO) Response and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and signal processing. ipme.ru A key requirement for second-order NLO activity is a molecule with a non-centrosymmetric structure and a large first hyperpolarizability (β). researchgate.net This is often achieved in molecules with strong electron donor and acceptor groups separated by a π-conjugated system, which facilitates intramolecular charge transfer. ipme.ruresearchgate.net

The donor-acceptor structure of this compound suggests it may possess NLO properties. The magnitude of the first hyperpolarizability, a measure of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugation. ipme.rumostwiedzy.pl

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict the hyperpolarizability of molecules. ipme.ruresearchgate.net Different functionals, such as B3LYP and CAM-B3LYP, combined with various basis sets, are employed to compute the static and frequency-dependent hyperpolarizabilities. researchgate.netresearchgate.net These theoretical studies provide valuable insights into the structure-property relationships and can guide the design of new NLO materials. ipme.runih.gov While specific experimental or calculated values for this compound are not readily found, calculations on similar donor-acceptor naphthalene derivatives have shown them to possess large first static hyperpolarizabilities. ipme.ru

Table 2: Common Computational Methods for Hyperpolarizability Calculations This interactive table shows typical theoretical methods used to calculate NLO properties.

| Computational Method | Basis Set | Property Calculated |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(2d,p) | First Static Hyperpolarizability (β) |

| Density Functional Theory (DFT) - CAM-B3LYP | 6-311+G(d,p) | Frequency-Dependent Hyperpolarizability |

| Møller-Plesset Perturbation Theory (MP2) | cc-pVDZ | Static Polarizability (α) & Hyperpolarizability (β) |

Structure Property Relationships and Design Principles for Aryl Naphthalenes

Correlating Substituent Effects with Electronic and Photophysical Properties

The electronic and photophysical properties of aryl naphthalenes are intrinsically linked to the nature and position of substituents on the aromatic rings. tandfonline.com The naphthalene (B1677914) core itself is a conjugated system of π-electrons, and the addition of substituents can modulate this system, thereby altering the molecule's behavior. researchgate.net The ability to modify properties by changing the type and geometry of substituents allows for the tailoring of materials for specific applications. tandfonline.comijpsjournal.com

For a compound like 2-(3-Chlorophenyl)naphthalene, the chlorine atom on the phenyl ring acts as a key substituent. Halogens such as chlorine and fluorine exert a dual influence: they are σ-electron withdrawing due to their high electronegativity, and π-electron donating because of their lone-pair electrons. nih.gov This complex electronic effect modifies the energy levels of the molecule's frontier orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). Computational studies on substituted naphthalenes have shown that such modifications directly impact the molecule's stability and electronic properties. iau.ir

The photophysical properties, including absorption and fluorescence, are also highly dependent on substituents. nih.gov Studies on various 1,8-diarylnaphthalenes have demonstrated that their emission characteristics are strongly influenced by solvent polarity and environmental acidity, suggesting their potential use as sensors. iaea.org The introduction of electron-donating or electron-accepting groups can lead to significant shifts in the absorption and emission spectra. For instance, successive alkyl substitutions on the naphthalene ring typically cause bathochromic (red) shifts in the UV-visible absorption bands. acs.org In contrast, extending the π-conjugation, as seen in some 1,8-naphthalimide (B145957) derivatives, can result in large Stokes shifts and longer emission wavelengths. nih.govrsc.org The specific placement of the 3-chlorophenyl group at the 2-position of the naphthalene core in this compound will define its unique photophysical signature, influenced by the degree of electronic communication between the two aromatic systems.

| Substituent Type | General Electronic Effect | Impact on Photophysical Properties | Example from Literature | Reference |

|---|---|---|---|---|

| Alkyl Groups (-CH₃) | Electron-donating (inductive) | Bathochromic (red) shift in absorption spectra. | Methylated Naphthalenes | acs.org |

| Hydroxyl Groups (-OH) | π-Electron donating (resonance), σ-Electron withdrawing (inductive) | Modulates hole transport properties; position of substitution is critical. | Hydroxynaphthalenes | tandfonline.com |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | Increases sensitivity to effects of other substituents. | Poly(CF₃)substituted naphthalenes | nih.gov |

| Aryl Groups | Extends π-conjugation | Can lead to solvatochromism and aggregation-induced emission enhancement (AIEE). | 1,8-Diarylnaphthalenes | iaea.org |

Rational Design Strategies for Targeted Properties

Rational design involves creating new molecules with desired therapeutic or material properties by understanding their biological targets or structure-activity relationships. ijpsjournal.com Naphthalene derivatives, due to their structural versatility and wide range of pharmacological activities, are frequently selected as scaffolds in rational design campaigns. ijpsjournal.comnih.gov For example, naphthalene-based inhibitors have been designed to target specific viral enzymes, such as the SARS-CoV papain-like protease (PLpro). nih.gov The design process often involves linking the naphthalene scaffold to other chemical moieties to optimize interactions with the target. nih.gov Similarly, libraries of naphthalene-1,4-dione analogues have been synthesized and screened to improve potency and selectivity against cancer cells. rsc.org

Bioisosteric Principles in Naphthalene-Based Compound Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical framework. nih.gov This concept is particularly useful for fine-tuning molecular properties to overcome issues in drug development. nih.gov

In the context of naphthalene-based compounds, bioisosteric replacement has been successfully applied. A notable example is the use of benzazaborinines as bioisosteres for the naphthalene ring. acs.orgnih.govresearchgate.net In a study focused on the drug propranolol, replacing the naphthalene core with a benzazaborinine analogue resulted in a compound with comparable potency and physicochemical profiles, but with excellent bioavailability and brain penetration. acs.orgnih.gov This demonstrates the potential of using bioisosteric replacements to improve the pharmacokinetic properties of naphthalene-containing drug candidates. acs.orgnih.gov The application of this principle allows medicinal chemists to systematically modify a lead compound like this compound to optimize its properties.

Understanding Steric and Electronic Influences on Molecular Conformation and Reactivity

The chemical behavior of molecules is governed by a combination of steric and electronic effects. wikipedia.org Electronic effects are transmitted through chemical bonds, while steric effects arise from the spatial arrangement of atoms and the repulsive forces between overlapping electron clouds. wikipedia.orgstackexchange.com

In aryl naphthalene systems such as this compound, the bond connecting the phenyl and naphthalene rings allows for rotation. The final, most stable three-dimensional shape (conformation) of the molecule is a balance between electronic and steric factors. stackexchange.com Electronically, a planar conformation would be favored to maximize π-system conjugation between the two rings. stackexchange.com However, steric hindrance—the spatial interference between atoms on the adjacent rings—can force the rings to twist out of plane. wikipedia.orgstackexchange.com This twisting, known as the torsional or dihedral angle, has a profound impact on the molecule's properties. For instance, in substituted biphenyls, which are structurally analogous, large groups at the ortho positions prevent a planar configuration. stackexchange.com The degree of this twist in this compound will influence its electronic properties, reactivity, and how it can interact with biological macromolecules.

Computational Approaches to Predictive Structure-Property Correlations

In silico, or computational, methods are indispensable tools in modern drug discovery and materials science for predicting the interactions and properties of molecules, thereby reducing development time and costs. ijpsjournal.com These techniques include virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. ijpsjournal.com For naphthalene derivatives, computational tools are widely used to evaluate pharmacokinetic properties and to predict binding affinities with biological targets. ijpsjournal.comnih.gov

Molecular Docking for Ligand-Macromolecule Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or macromolecule, typically a protein) to form a stable complex. ijpsjournal.comelsevierpure.com The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. ijpsjournal.com

Docking studies are routinely performed on naphthalene derivatives to understand their potential as therapeutic agents. tandfonline.comajgreenchem.com For instance, naphthalene-pyrazoline hybrids were docked against cyclooxygenase (COX) enzymes to rationalize their anti-inflammatory activity, revealing key hydrogen bond interactions within the active site. elsevierpure.com Similarly, docking simulations of arylnaphthalene lignan (B3055560) lactones against the epidermal growth factor receptor (EGFR) showed excellent stability within the binding cavity, suggesting their potential as anticancer agents. mdpi.com These theoretical models provide crucial insights into the specific amino acid residues that interact with the ligand, guiding further optimization of the compound's structure to enhance binding and, consequently, biological activity. elsevierpure.com

| Naphthalene Derivative Class | Biological Target | Docking Score / Finding | Predicted Activity | Reference |

|---|---|---|---|---|

| 2-(bromomethyl)naphthalene | Not specified | Glide score: -6.82 | Anticancer | ijpsjournal.com |

| Naphthalene-pyrazoline hybrids | COX-1 and COX-2 | Showed key H-bond interactions with Ser 530, Tyr 385, etc. | Anti-inflammatory | elsevierpure.com |

| Sulphonamide derivatives with naphthalene | Tubulin (colchicine-binding site) | Compound 5c showed strong interaction. | Anticancer (tubulin polymerization inhibitor) | tandfonline.comnih.gov |

| Arylnaphthalene lignan lactones | EGFR | Docking scores: -8.02 and -7.96 kcal/mol | Anticancer | mdpi.com |

In Silico Screening and Lead Optimization Methodologies

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. ijpsjournal.com This approach allows researchers to evaluate thousands or even millions of virtual compounds quickly, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Once a "hit" or "lead" compound is identified, lead optimization methodologies are employed to refine its structure and improve its properties. This involves making iterative modifications to the lead molecule and using computational tools to predict the effect of these changes on factors like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov For example, an in silico study on arylnaphthalene lignans (B1203133) included an ADMET analysis to evaluate their pharmacokinetic properties and toxicity, supporting their potential as viable drug candidates. mdpi.com This iterative cycle of computational prediction and experimental validation is a cornerstone of modern rational drug design, enabling the efficient development of novel compounds based on scaffolds like aryl naphthalenes. ijpsjournal.comnih.gov

Advanced Materials Science Perspectives of Naphthalene Based Architectures

Naphthalene (B1677914) Moiety in High-Performance Polymeric Materials

The integration of naphthalene units into polymer backbones is a well-established strategy for enhancing the performance characteristics of materials. The bulky and rigid nature of the naphthalene ring restricts segmental motion, leading to improvements in thermal stability and mechanical strength. This makes naphthalene-containing polymers suitable for applications demanding high performance under extreme conditions.

Poly(aryl ether sulfone)s (PAES) and poly(aryl ether ketone)s (PAEK) are classes of high-performance engineering thermoplastics known for their excellent thermal stability and chemical resistance. The introduction of naphthalene moieties into the backbones of these polymers has been shown to further enhance their properties.

The synthesis of these polymers typically involves nucleophilic aromatic substitution polycondensation reactions. For instance, various poly(aryl ether sulfone)s have been synthesized from 1,5-, 2,6-, and 2,7-bis(4-fluorosulfonyl)naphthalene isomers with different aromatic dihydroxy compounds. scientific.netresearchgate.net Similarly, naphthalene-based poly(ether ketone)s have been prepared through the polycondensation of monomers like 1-chloro-4-(4-fluorobenzoyl)naphthalene or 1,4-bis(4′-fluoro-1′-naphthoyl)benzene with various bisphenols. cdnsciencepub.comcdnsciencepub.com These synthetic routes allow for the systematic modification of the polymer structure to tune its final properties. The resulting polymers are often soluble in common organic solvents like chloroform, allowing for the casting of dense films. cdnsciencepub.com

The incorporation of naphthalene units into PAES and PAEK backbones has a profound impact on their morphology and properties.

Morphology and Thermal Properties: The rigid naphthalene structure significantly increases the glass transition temperature (Tg) of the polymers. Replacing a 1,4-phenylene moiety with a 1,4-naphthylene moiety can increase the Tg by 20–45 °C. cdnsciencepub.com Studies have shown that the Tg of naphthalene-containing PAES can range from 219°C to 258°C, indicating high-temperature dimensional stability. scientific.netresearchgate.net The introduction of naphthalene can also influence the crystallinity of the polymers. For example, the insertion of a 1,4-naphthylene group has been found to reduce the crystallinity of biphenol-based polymers. cdnsciencepub.com Many of these novel poly(ether ketone)s are amorphous, which can be advantageous for processability. cdnsciencepub.com Thermogravimetric analysis reveals that these polymers possess excellent thermal stability, with 5% weight loss temperatures often exceeding 400-500°C in a nitrogen atmosphere. researchgate.netcdnsciencepub.com

Mechanical and Physicochemical Properties: The rigid naphthalene backbone enhances the mechanical properties of the polymers. Young's moduli for some naphthalene-based poly(aryl ether)s have been reported to range from 0.54 to 2.1 GPa. cdnsciencepub.com In multi-block copolymers, the introduction of rigid naphthalene units has been shown to improve tensile strength, with values reaching up to 108.0 MPa. mdpi.com The electronic properties of naphthalene compounds can also influence their interactions with other materials. The distribution of electrostatic charges over the naphthalene molecule can create strong dipole moments, leading to significant dipole-dipole interactions. nih.govacs.org

Table 1: Properties of Naphthalene-Containing Poly(aryl ether)s

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Young's Modulus (GPa) |

|---|---|---|---|---|

| Poly(ether sulfone) | 1,5-bis-(4-fluorosulfonyl)naphthalene + aromatic diols | 217–258 °C researchgate.net | > 405 °C (N₂), > 420 °C (air) researchgate.net | N/A |

| Poly(ether ketone) | 1-chloro-4-(4-fluorobenzoyl)naphthalene + TMBP | N/A | 390-536 °C (N₂) cdnsciencepub.com | 0.54 - 2.1 cdnsciencepub.com |

| Poly(ether ketone) | 1,4-bis(4′-fluoro-1′-naphthoyl)benzene + bisphenols | 212–273 °C cdnsciencepub.com | N/A | N/A |

| Multi-block Copolymer | Cl-terminated naphthalene-based PAEK + SDCBP | N/A | N/A | 1.86 mdpi.com |

Note: TMBP = 2,2′,6,6′-tetramethyl-4,4′-biphenol; SDCBP = 3-sulfonated-2,5-dichloro benzophenone. Data is compiled from multiple sources for illustrative purposes.

Organic Electronic and Optoelectronic Materials

Naphthalene and its derivatives are widely utilized as building blocks for organic electronic and optoelectronic materials due to their inherent photophysical properties and structural stability. rsc.orgmdpi.com Their rigid, planar structure and large π-electron conjugated system contribute to high quantum yields and excellent photostability in many derivatives. nih.gov

Naphthalene derivatives have been extensively investigated for use as semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comgatech.edu Naphthalene tetracarboxylic diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors. cnr.it They possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which facilitates efficient electron injection and transport. cnr.it

Researchers have synthesized various NDI-based copolymers with different donor moieties, such as thiophene, to tune the material's electronic properties. acs.org These materials often exhibit high thermal, chemical, and photochemical stability. gatech.edu The performance of these semiconductors is highly dependent on the thin-film morphology and crystalline packing. acs.org By modifying the molecular structure, for example by introducing cyclohexyl end groups to an NDI core, it is possible to direct the intermolecular stacking and dramatically improve charge-carrier mobility. acs.org Single-component devices based on synthesized naphthalene derivatives have achieved charge mobilities as high as 0.53 cm² V⁻¹ s⁻¹. rsc.org In another case, OFETs prepared with vapor-deposited N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) have exhibited electron mobilities near 6 cm²/(V s). acs.org

Table 2: Performance of Naphthalene-Based Organic Semiconductors in OFETs

| Semiconductor Material | Device Type | Charge Carrier Mobility (μ) | Reference |

|---|---|---|---|

| Naphthalene Derivative (DSN) | Single-component OFET | 0.53 cm² V⁻¹ s⁻¹ | rsc.org |

| N,N′-bis(cyclohexyl) naphthalene-1,4,5,8-bis(dicarboximide) | Vapor-deposited OFET | ~6 cm²/(V s) | acs.org |

| Poly(naphthalene diimide-alt-indacenodithiophene) P(NDI-IDT) | Thin-film OFET | ~10⁻³ cm² V⁻¹ s⁻¹ | rsc.org |

| NDI-bithiophene Copolymer (P8b) | Ambipolar OFET | 0.07 cm²/(V s) (electron) | acs.org |

Note: This table presents selected examples of reported mobility values.

Naphthalene derivatives are a rich source for the design of fluorescent probes, sensors, and molecular switches. qub.ac.ukresearchgate.net While unsubstituted naphthalene has poor fluorescence, attaching electron-donating and electron-accepting groups to the ring can significantly enhance fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net These compounds often exhibit high quantum yields and photostability. nih.gov

The fluorescence properties of these derivatives, including their emission spectrum, quantum yield, and lifetime, can be highly sensitive to their local environment, such as solvent polarity. researchgate.net This solvatochromism makes them excellent candidates for chemical sensors. For instance, naphthalimide derivatives have been developed as fluorescent probes for detecting metal ions like Al³⁺. nih.gov The binding of the ion to a receptor unit on the molecule modulates the photophysical properties of the naphthalene fluorophore, leading to a detectable change in fluorescence. qub.ac.uk This "fluorophore-spacer-receptor" design allows for the creation of highly selective and sensitive "off-on" or "on-off" fluorescent switches. qub.ac.uk

Through-space conjugation (TSC) is a non-bonding interaction that occurs between spatially close, non-covalently linked π-systems. This phenomenon can significantly influence the electronic and photophysical properties of a material, offering a pathway to develop highly efficient luminescent materials. rsc.orgrsc.org Naphthalene's structure is well-suited for constructing architectures that exhibit TSC.

In certain molecular designs, such as butterfly-like architectures or paracyclophanes, naphthalene units can be forced into close proximity. rsc.orgresearchgate.net This proximity allows for the overlap of their π-orbitals, leading to electron delocalization through space rather than through covalent bonds. This effect can lead to enhanced luminescence and the appearance of new, long-wavelength emission bands. chemrxiv.org For example, in crystalline tetra-naphthalene connected dihydropentacene isomers, TSC has been shown to mediate a significant enhancement in luminescence. rsc.orgnih.gov The strength of TSC can be tuned by controlling the number and connecting sites of the naphthalene units, which in turn manipulates the intramolecular interactions. chemrxiv.org This principle has been exploited to create materials exhibiting aggregation-induced emission (AIE), where the restriction of intramolecular motion in the aggregated state enhances TSC and boosts photoluminescence quantum yields. rsc.org

Q & A

Q. Example Table: Inclusion Criteria

| Category | Criteria |

|---|---|

| Species | Humans, laboratory mammals |

| Exposure Routes | Inhalation, oral, dermal |

| Health Outcomes | Hepatic, renal, respiratory effects |

Advanced: How should researchers address discrepancies in toxicological data across experimental models?

Answer:

Discrepancies often arise from interspecies variability or methodological differences. Mitigation strategies include:

- Dose normalization : Adjust doses using body surface area scaling (e.g., mg/m² for rodents vs. humans) .

- Mechanistic studies : Compare metabolic pathways (e.g., CYP450 activity) across species to identify bioactivation differences .

- Meta-analysis : Pool data using random-effects models to quantify heterogeneity and derive weighted effect sizes .

Case example : If rodent studies show hepatotoxicity at lower doses than human cell lines, validate findings using 3D liver spheroids or in silico toxicokinetic models .

Basic: What in vitro models are appropriate for preliminary toxicity screening of chlorinated naphthalene derivatives?

Answer:

- Hepatotoxicity : Use HepG2 cells or primary hepatocytes with endpoints like ALT/AST leakage and mitochondrial membrane potential assays .

- Genotoxicity : Conduct Ames tests (Salmonella strains TA98/TA100) or Comet assays on human lymphocytes .

- Respiratory toxicity : Differentiated human bronchial epithelial cells (e.g., BEAS-2B) exposed via air-liquid interface systems .

Optimization : Include positive controls (e.g., benzo[a]pyrene for genotoxicity) and validate with in vivo correlation studies .

Advanced: What computational modeling approaches are validated for predicting the environmental fate of this compound?

Answer:

- QSAR models : Predict biodegradation half-lives using EPI Suite or TEST software, incorporating descriptors like logP and molecular weight .

- Fugacity modeling : Estimate partitioning between air, water, and soil using Henry’s Law constants and octanol-air partition coefficients (Table C-2) .

- Molecular dynamics (MD) : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation potential .

Validation : Compare predictions with field data from contaminated sites .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Optimize using a C18 column, ESI ionization, and MRM transitions (e.g., m/z 228 → 152 for quantification) .

- GC-ECD : Suitable for volatile derivatives; derivatize with BSTFA for enhanced detection .

- UV-Vis spectroscopy : Use λmax ~270 nm for preliminary screening in solvent extracts .

Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

Advanced: How to design longitudinal studies to assess chronic exposure effects of chlorinated naphthalenes?

Answer:

- Study design : Use staggered cohort models with control, low-, medium-, and high-dose groups (e.g., 0, 10, 50, 100 mg/kg/day) over 12–24 months .

- Endpoints : Monitor organ weights, histopathology, and biomarkers (e.g., serum creatinine for nephrotoxicity) .

- Statistical power : Calculate sample sizes using G*Power to ensure ≥80% power for detecting 20% effect sizes .

Data integration : Apply time-to-event analysis (Cox proportional hazards) for mortality outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.